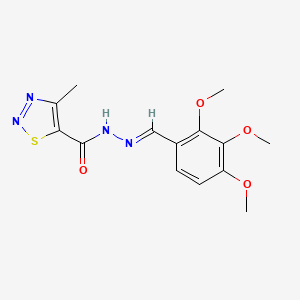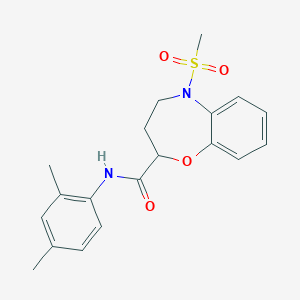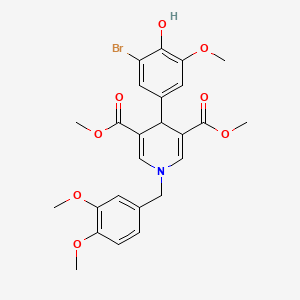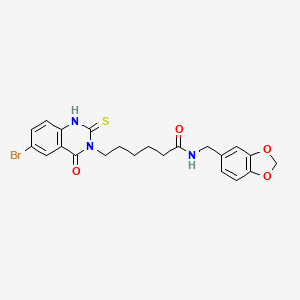
4-Methyl-N'-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carbohydrazide group and a trimethoxybenzylidene moiety. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry, materials science, and other areas of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide typically involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage between the carbohydrazide and the benzaldehyde, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction could produce amines or other reduced forms.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用机制
The mechanism of action of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s functional groups may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
- 4-Methyl-N’-(2,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 4-Methyl-N’-(3,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 4-Methoxy-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
Uniqueness
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
属性
分子式 |
C14H16N4O4S |
|---|---|
分子量 |
336.37 g/mol |
IUPAC 名称 |
4-methyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N4O4S/c1-8-13(23-18-16-8)14(19)17-15-7-9-5-6-10(20-2)12(22-4)11(9)21-3/h5-7H,1-4H3,(H,17,19)/b15-7+ |
InChI 键 |
URXMTXGGQRBQQC-VIZOYTHASA-N |
手性 SMILES |
CC1=C(SN=N1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |
规范 SMILES |
CC1=C(SN=N1)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B11220066.png)
![1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220071.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11220093.png)

![3-Hydroxy-1-(4-methylphenyl)-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11220098.png)
![ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11220100.png)
![(2,3-Di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B11220103.png)
![1-butyl-4-hydroxy-2-oxo-N'-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11220116.png)
![7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11220120.png)

![5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11220137.png)
![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11220141.png)
